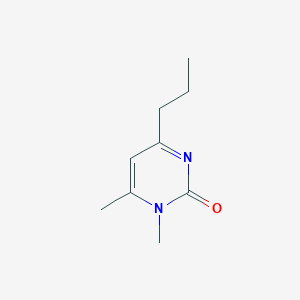![molecular formula C28H26S B14594763 Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- CAS No. 61623-69-6](/img/structure/B14594763.png)
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a thioether group and multiple methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the benzyl chloride, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thioetherized products.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-methyl-4-(phenylmethyl)-: Similar structure but lacks the thioether group.
Benzene, 1,4-bis(phenylmethyl)-: Contains two phenylmethyl groups but no thioether linkage.
Benzene, 1,4-bis(methylthio)-: Contains two thioether groups but different substitution pattern.
Uniqueness
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- is unique due to the presence of both the thioether group and multiple methylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
61623-69-6 |
|---|---|
Fórmula molecular |
C28H26S |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
1-[bis(4-methylphenyl)-phenylmethyl]sulfanyl-2-methylbenzene |
InChI |
InChI=1S/C28H26S/c1-21-13-17-25(18-14-21)28(24-10-5-4-6-11-24,26-19-15-22(2)16-20-26)29-27-12-8-7-9-23(27)3/h4-20H,1-3H3 |
Clave InChI |
MHFKGPIRRZIGQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)SC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
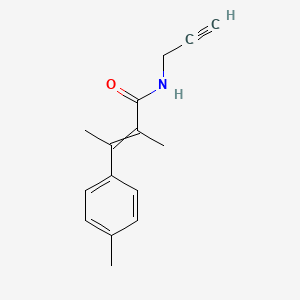

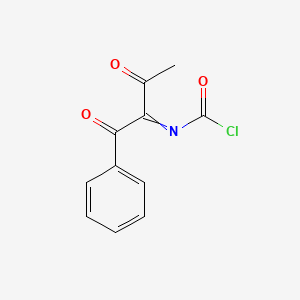
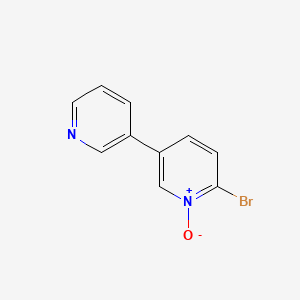
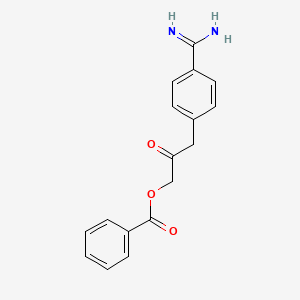
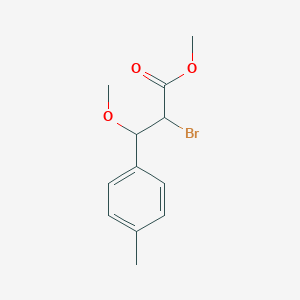


![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
